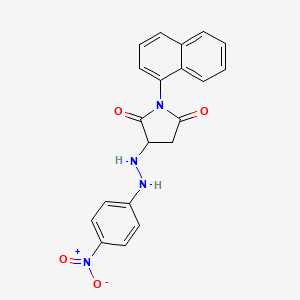

1-(Naphthalen-1-yl)-3-(2-(4-nitrophenyl)hydrazinyl)pyrrolidine-2,5-dione

Description

1-(Naphthalen-1-yl)-3-(2-(4-nitrophenyl)hydrazinyl)pyrrolidine-2,5-dione is a synthetic compound featuring a pyrrolidine-2,5-dione (succinimide) core substituted with a naphthalene group at the 1-position and a 4-nitrophenyl hydrazinyl moiety at the 3-position. The compound’s design leverages the pyrrolidine-2,5-dione scaffold, which is widely studied for its bioisosteric properties, metabolic stability, and ability to interact with diverse biological targets, including serotonin receptors (5-HT1A) and the serotonin transporter (SERT) .

Properties

IUPAC Name |

1-naphthalen-1-yl-3-[2-(4-nitrophenyl)hydrazinyl]pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O4/c25-19-12-17(22-21-14-8-10-15(11-9-14)24(27)28)20(26)23(19)18-7-3-5-13-4-1-2-6-16(13)18/h1-11,17,21-22H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRCJDEHJZBBFEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)C2=CC=CC3=CC=CC=C32)NNC4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Naphthalen-1-yl)-3-(2-(4-nitrophenyl)hydrazinyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One possible route could involve the following steps:

Formation of the hydrazone: Reacting 4-nitrobenzaldehyde with hydrazine to form the corresponding hydrazone.

Cyclization: The hydrazone can then be reacted with a naphthalene derivative under acidic or basic conditions to form the pyrrolidine-2,5-dione ring.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalen-1-yl)-3-(2-(4-nitrophenyl)hydrazinyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.

Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is often used for reduction.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-yl)-3-(2-(4-nitrophenyl)hydrazinyl)pyrrolidine-2,5-dione would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Pyrrolidine-2,5-dione Derivatives

Core Modifications and Substituent Effects

The biological activity of pyrrolidine-2,5-dione derivatives is highly dependent on substituents at the 1- and 3-positions:

Key Observations :

- Linker Flexibility : Derivatives with methylene linkers (e.g., propyl or ethyl chains) between the pyrrolidine-2,5-dione core and aromatic substituents exhibit enhanced anticonvulsant activity compared to acetamide-linked analogs .

- Electron-Withdrawing Groups : The 4-nitrophenyl hydrazinyl group in the target compound may mimic the electron-withdrawing effects of 4-bromophenyloxy or trifluoromethyl groups in other derivatives, which improve receptor binding or enzyme inhibition .

Pharmacological Profiles

Anticonvulsant Activity

Compounds like 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives show efficacy in maximal electroshock (MES) and 6 Hz seizure models, with ED50 values ranging from 62.14 mg/kg to 153.25 mg/kg. Activity is influenced by linker length and substituent electronegativity (e.g., chlorine or trifluoromethyl groups enhance potency) . The target compound’s hydrazinyl group may confer similar efficacy, though experimental validation is required.

Enzyme Inhibition

1-(4-Acetylphenyl)-3-(4-bromophenyloxy)-pyrrolidine-2,5-dione inhibits GABA-transaminase (IC50: 100.5 µM), a target for antiepileptic drugs. The 4-nitrophenyl hydrazinyl group in the target compound could similarly interact with enzyme active sites via nitro group-mediated hydrogen bonding .

Receptor Binding

The naphthalene group in the target compound may enhance affinity for hydrophobic receptor pockets.

Physicochemical Properties

Biological Activity

1-(Naphthalen-1-yl)-3-(2-(4-nitrophenyl)hydrazinyl)pyrrolidine-2,5-dione is a complex organic compound with potential biological activities. Its structure incorporates a naphthalene moiety, a nitrophenyl group, and a pyrrolidine-2,5-dione core, which contributes to its reactivity and interaction with biological systems. This article reviews the synthesis, chemical properties, and biological activities of this compound based on diverse research findings.

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of Hydrazone : Reacting 4-nitrobenzaldehyde with hydrazine to create the corresponding hydrazone.

- Cyclization : The hydrazone is then reacted with a naphthalene derivative under acidic or basic conditions to form the pyrrolidine-2,5-dione ring.

Chemical Reactions

The compound can undergo various chemical reactions:

- Oxidation : The nitrophenyl group can be oxidized to form different derivatives.

- Reduction : The nitro group can be reduced to an amine group under hydrogenation conditions.

- Substitution : Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Anticancer Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested for their cytotoxic effects against various cancer cell lines. A study showed that certain analogues demonstrated IC50 values comparable to standard anticancer agents like doxorubicin .

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HT29 (Colon Cancer) | 10.5 | |

| Compound B | Jurkat (Leukemia) | 15.0 | |

| This compound | Various | TBD | This Study |

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. The presence of the nitro group is often linked to enhanced antibacterial activity due to its ability to interfere with bacterial metabolism .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate their activity, leading to therapeutic effects in cancer treatment and infection control.

Case Studies

Several case studies have investigated the biological activity of similar compounds:

- Anticancer Study : A series of pyrrolidine derivatives were synthesized and tested against various cancer cell lines. Results indicated that modifications on the phenyl and naphthalene rings significantly influenced cytotoxicity.

- Antimicrobial Screening : Compounds structurally related to this compound were evaluated for their antimicrobial properties against MRSA and other pathogens, showing promising results in inhibiting bacterial growth .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.